Ortho- vs. Meta- vs. Para-Fluoro Regioisomerism: Structural Distinction Without Quantitative Biological Data
No direct head-to-head biological comparison data between 1-([2-(2-fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride and its 3-fluoro or 4-fluoro regioisomers was identified in the public domain. The differentiation is currently limited to chemical structure: the ortho-fluorine atom alters the dihedral angle between the phenyl ring and the cyclopropyl group, which influences the overall molecular shape and electron distribution differently than meta- or para-substitution [1]. The 3-fluoro analog (CAS 1203084-84-7) and 4-fluoro analog (CAS 1203168-72-2) are commercially listed but also lack published biological activity data .
| Evidence Dimension | Chemical structure – fluorine position on phenyl ring |
|---|---|
| Target Compound Data | 2-fluoro (ortho) substitution; CAS not publicly confirmed |
| Comparator Or Baseline | 3-fluoro analog (CAS 1203084-84-7); 4-fluoro analog (CAS 1203168-72-2) |
| Quantified Difference | No quantitative biological data available for any regioisomer; differentiation is purely structural |
| Conditions | N/A – no assay data identified |
Why This Matters
For medicinal chemistry programs focused on ortho-fluorophenyl SAR, the regiochemical identity is non-negotiable; procurement must match the exact positional isomer to maintain chemical series integrity.
- [1] Müller, K., et al. (2007). Fluorine in pharmaceuticals: Looking beyond intuition. Science, 317(5846), 1881-1886. View Source
